1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-5-carboxamide is a synthetic compound that belongs to the indole class of organic compounds Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-5-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Pyridyl Group: The pyridyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the pyridyl group with a halogenated indole.
Formation of the Carboxamide: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole or pyridyl derivatives.
Scientific Research Applications
1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-3-carboxamide: Similar structure but with a carboxamide group at the 3-position instead of the 5-position.
1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-2-carboxamide: Similar structure but with a carboxamide group at the 2-position.
Uniqueness
1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-5-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C19H21N3O |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-propan-2-yl-N-(2-pyridin-4-ylethyl)indole-5-carboxamide |
InChI |
InChI=1S/C19H21N3O/c1-14(2)22-12-8-16-13-17(3-4-18(16)22)19(23)21-11-7-15-5-9-20-10-6-15/h3-6,8-10,12-14H,7,11H2,1-2H3,(H,21,23) |
InChI Key |
YFSBVIKEYVGFAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC(=C2)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.